![molecular formula C18H23N3O2S B5589693 2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds similar to "2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol" involves multistep reactions under optimized conditions, such as temperature and reaction time. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol demonstrated the importance of optimizing technological parameters, including raw material ratios and reaction conditions, to achieve high yields (Wang Jin-peng, 2013).
Molecular Structure Analysis The molecular structure of compounds in this category is confirmed through various analytical techniques, including spectroscopic methods such as IR, 1H-NMR, and elemental analysis. These methods provide detailed insights into the molecular composition and structural configuration, essential for understanding the compound's properties and potential applications (E. Palaska et al., 1993).
Chemical Reactions and Properties Chemical reactions involving these compounds often include catalytic processes and nucleophilic additions. For example, the catalytic N-formylation for synthesizing antimicrobial agents showcases the reactivity and potential of utilizing such compounds in developing new pharmaceuticals (Rahul V. Patel & S. W. Park, 2015).
Physical Properties Analysis The physical properties, such as solubility and molecular aggregation, significantly influence the compound's applications. Studies on similar molecules have shown that solvent effects can dramatically affect molecular aggregation, which is crucial for understanding the compound's behavior in different environments (A. Matwijczuk et al., 2016).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are vital for the compound's applications in various fields. For example, the introduction of the methyl functionality and exploration of S⋯O interactions have led to new series of supramolecular gelators, indicating the compound's versatility and potential for further exploration (P. Yadav & Amar Ballabh, 2020).
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
- The compound has been involved in the synthesis of various derivatives, such as 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile, facilitated by piperidine in an ethanol medium under ultrasonic irradiation. This method offers advantages like shorter reaction times and higher yields compared to conventional methods (Shirani et al., 2021).
- Research has shown the catalytic potential of piperazine-based structures in synthesizing 2-benzothiazolylimino-4-thiazolidinones, highlighting their efficiency and the role of mild heterogeneous catalysts in N-formylation processes (Patel & Park, 2015).
Biological Activity and Molecular Docking Studies
- Molecular docking studies have been conducted with benzothiazolopyridine compounds against breast cancer targets, such as estrogen and progesterone receptors. These studies aim to predict the activity of such compounds against these receptors, offering insights into potential therapeutic applications (Shirani et al., 2021).
Chemical Reactions and Mechanisms
- The compound has been involved in studies exploring nucleophilic substitution reactions in the synthesis of thiadiazole derivatives. These studies shed light on reaction mechanisms, kinetic properties, and the influence of substituents on reaction rates, which are crucial for designing more efficient synthetic pathways (Alemagna et al., 1968).
Antimicrobial and Antifungal Properties
- Some derivatives synthesized from the base structure have been evaluated for their antimicrobial and antifungal properties. This line of research is vital for discovering new, effective compounds to combat microbial resistance (Patel et al., 2011).
Material Science and Supramolecular Chemistry
- Research has also extended into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, investigating the role of non-covalent interactions and functional groups in gelation processes. This area of study has implications for material science and the development of novel supramolecular structures (Yadav & Ballabh, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-8-9-21(12-15(20)7-10-22)18(23)16-13-24-17(19-16)11-14-5-3-2-4-6-14/h2-6,13,15,22H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURQXCMZKTVLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

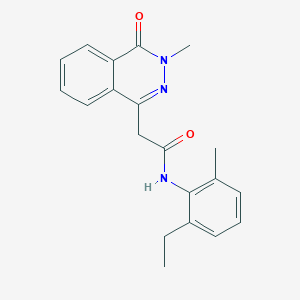
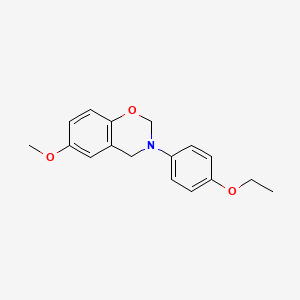
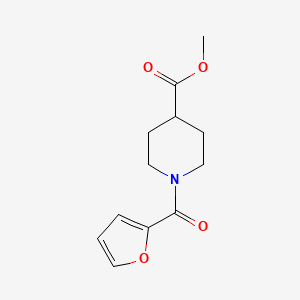
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)
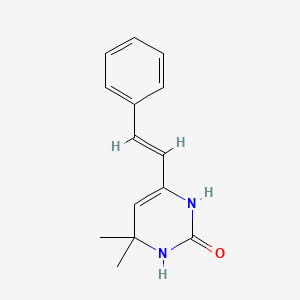
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)
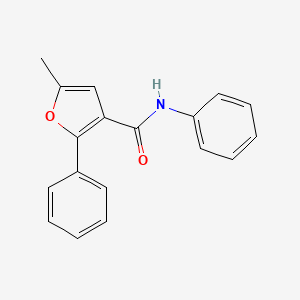
![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)